Quiloflex is derived from polycaprolactone and has been recognized for its favorable properties in controlled drug release systems. This compound is often utilized in formulations intended for sustained release, making it valuable in both pharmaceutical and biomedical applications. Its classification as a biodegradable polymer places it within a broader category of materials that are increasingly favored for their environmental and health benefits.
The synthesis of Quiloflex involves several chemical processes, typically starting with the polymerization of caprolactone monomers. The most common method employed is ring-opening polymerization, which allows for the formation of high molecular weight polymers under controlled conditions.
Quiloflex features a linear structure composed of repeating units derived from caprolactone. The general formula can be represented as:
where indicates the number of repeating units.
Quiloflex undergoes several chemical reactions during its use in drug delivery systems:
The rate of hydrolysis and degradation can be influenced by factors such as pH, temperature, and the presence of enzymes. This characteristic makes Quiloflex suitable for applications requiring controlled release profiles.
The mechanism by which Quiloflex functions in drug delivery involves:
Studies have shown that the release rates can be modulated by altering the polymer's molecular weight and crystallinity, allowing for tailored therapeutic outcomes.
Quiloflex has diverse applications in scientific fields:
Quiloflex (benzodioxane hydrochloride), chemically designated as C₁₃H₂₀ClNO₃, emerged as a compound of significant scientific interest due to its dual applications in antimicrobial therapy and wildlife management. Historically, it was repurposed for the immobilization of large game animals, leveraging its physiological effects to facilitate safe capture and translocation. A pivotal study documented its efficacy in immobilizing species such as Cervus elaphus (red deer), where it demonstrated reliable sedation profiles with rapid recovery post-antagonist administration [4]. This application highlighted its unique bioactivity beyond conventional antibiotic uses, positioning it as a multidisciplinary tool in veterinary pharmacology and conservation biology. The compound’s development coincided with broader efforts to optimize quinolone derivatives for enhanced biological activity, though its structural features diverged from classical fluoroquinolone antibiotics [3] [5].
Quiloflex belongs to the benzodioxane subclass of organic compounds, characterized by a 1,4-benzodioxane ring system fused with a quinoline core. Its IUPAC name is 8-chloro-5-(2-piperidin-1-ylethyl)-1,3,4-trihydro-2H-benzodioxine-2-carboxylic acid hydrochloride, reflecting three key structural elements:
Unlike fluoroquinolones (e.g., ciprofloxacin), Quiloflex lacks the C6-fluorine atom but retains the 4-oxo-quinoline pharmacophore critical for DNA gyrase binding. This places it within the broader quinolone family rather than the fluoroquinolone subclass [3] [5]. Its molecular weight is 273.76 g/mol, and it exhibits high solubility in polar solvents due to its hydrochloride salt formulation [1].
Table 1: Chemical Profile of Quiloflex
Property | Value/Descriptor |
---|---|
IUPAC Name | 8-chloro-5-(2-piperidin-1-ylethyl)-1,3,4-trihydro-2H-benzodioxine-2-carboxylic acid hydrochloride |
Molecular Formula | C₁₃H₂₀ClNO₃ |
CAS Registry Number | 10378613 (CID) |
Core Structure | Benzodioxane-fused quinoline |
Key Functional Groups | Carboxylic acid, chloro, piperidine |
Salt Form | Hydrochloride |
Research on Quiloflex addresses three interconnected objectives:
The compound’s significance spans:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7